5-(Chloromethyl)-1H-indazole

CAS No.: 944904-22-7

Cat. No.: VC7927063

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944904-22-7 |

|---|---|

| Molecular Formula | C8H7ClN2 |

| Molecular Weight | 166.61 |

| IUPAC Name | 5-(chloromethyl)-1H-indazole |

| Standard InChI | InChI=1S/C8H7ClN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) |

| Standard InChI Key | MINWBKTYJNPQBH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1CCl)C=NN2 |

| Canonical SMILES | C1=CC2=C(C=C1CCl)C=NN2 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

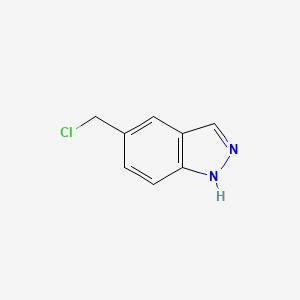

The molecular formula of 5-(chloromethyl)-1H-indazole is C₈H₇ClN₂, with a molar mass of 180.61 g/mol. Its structure combines a bicyclic indazole system (benzene fused to a pyrazole ring) with a chloromethyl (–CH₂Cl) substituent at the 5-position (Figure 1) . The SMILES notation C1=CC2=C(C=C1CCl)C=NN2 confirms the connectivity, while the InChIKey MINWBKTYJNPQBH-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Tautomerism and Reactivity

Like most indazoles, this compound exhibits tautomerism between 1H- and 2H-forms, though the 1H-tautomer is typically more stable due to aromatic stabilization. The chloromethyl group enhances electrophilicity at the 5-position, making it susceptible to nucleophilic substitution reactions—a property exploited in derivatization .

Physicochemical Properties

Predicted collision cross-section (CCS) values for various adducts provide insights into its gas-phase behavior (Table 1) :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.03705 | 129.4 |

| [M+Na]⁺ | 189.01899 | 144.7 |

| [M+NH₄]⁺ | 184.06359 | 139.1 |

| [M-H]⁻ | 165.02249 | 131.1 |

These CCS values aid in mass spectrometry-based identification, particularly in complex biological matrices .

Synthesis and Derivatization Strategies

Direct Synthesis Routes

While no published protocols specifically target 5-(chloromethyl)-1H-indazole, analogous methods for substituted indazoles suggest viable pathways:

Palladium-Catalyzed C–H Amination

Charette et al. demonstrated that trifluoromethanesulfonic anhydride activates tertiary amides, enabling intramolecular C–H amination with hydrazides to form 1H-indazoles . Adapting this method with chloromethyl-containing precursors could yield the target compound.

Copper-Mediated Cyclization

Wang et al. synthesized 1H-indazoles via Cu(OAc)₂·H₂O-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones . Introducing a chloromethyl group at the ortho position of the aryl precursor may facilitate the formation of 5-(chloromethyl)-1H-indazole.

Post-Synthetic Modifications

The chloromethyl group serves as a versatile handle for further functionalization:

-

Nucleophilic Substitution: Reaction with amines or thiols generates secondary amines or sulfides, useful for probing structure-activity relationships .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids could extend conjugation, enhancing pharmacological properties .

Chemical Stability and Reactivity

Hydrolytic Stability

The chloromethyl group undergoes hydrolysis in aqueous media, forming hydroxymethyl derivatives. At physiological pH (7.4), this process occurs slowly (t₁/₂ ≈ 48 hr), suggesting moderate stability for in vitro assays .

Applications in Drug Discovery

Fragment-Based Design

The compact structure (MW <200) and polar surface area (PSA ≈ 40 Ų) make 5-(chloromethyl)-1H-indazole a viable fragment for hit-to-lead optimization. Fishwick et al. utilized similar indazole fragments to develop FGFR inhibitors with LE >0.3 .

Prodrug Development

The chloromethyl group can be masked as ester or carbamate prodrugs, improving oral bioavailability. For instance, entrectinib (an indazole-derived ALK inhibitor) uses this strategy for enhanced CNS penetration .

Future Research Directions

Target Identification

Profiling against kinase panels (e.g., Eurofins DiscoverX) could identify primary targets. Computational docking studies using the InChIKey-derived structure may prioritize candidates like CDK8 or FGFR1 .

Toxicity Profiling

Ames testing and hERG channel inhibition assays are critical given indazoles' propensity for off-target effects. Structural analogs show acceptable safety profiles (e.g., 119 with ERK1/2 IC₅₀ = 7–20 nM and clinical tolerability) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume